Cas no 903513-62-2 ((2-Aminopyridin-4-yl)boronic acid)

(2-Aminopyridin-4-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for constructing carbon-carbon bonds in organic synthesis. The presence of both an amino group and a boronic acid moiety on the pyridine ring enhances its reactivity and selectivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical research, where it serves as a building block for heterocyclic compounds. Its stability under mild conditions and compatibility with diverse functional groups make it a reliable reagent for complex molecular synthesis. Proper handling under inert conditions is recommended to preserve its reactivity.
(2-Aminopyridin-4-yl)boronic acid structure
903513-62-2 structure
Product Name:(2-Aminopyridin-4-yl)boronic acid
CAS No:903513-62-2
MF:C5H7BN2O2
MW:137.932280778885
MDL:MFCD11520501
CID:1027849
PubChem ID:23546911
Update Time:2025-05-21

(2-Aminopyridin-4-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • B-(2-amino-4-pyridinyl)-Boronic acid
    • (2-Aminopyridin-4-yl)boronic acid
    • 2-Aminopyridine-4-Boronic Acid
    • tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate
    • (2-AMINO-4-PYRIDYL)BORONIC ACID
    • 2-aminopyridin-4-ylboronic acid
    • AK101121
    • 2-Amino-pyridine-4-boronic acid
    • AWBACOXFGYMTIX-UHFFFAOYSA-N
    • (2-amino-4-pyridinyl)boronic acid
    • (2-azanylpyridin-4-yl)boronic acid
    • FCH833835
    • 5037AC
    • Boronicacid,B-(2-amino-4-pyridinyl)-
    • AX8164840
    • ST24033818
    • F
    • B-(2-Amino-4-pyridinyl)boronic acid (ACI)
    • Boronic acid, (2-amino-4-pyridinyl)- (9CI)
    • MDL: MFCD11520501
    • Inchi: 1S/C5H7BN2O2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H,(H2,7,8)
    • InChI Key: AWBACOXFGYMTIX-UHFFFAOYSA-N
    • SMILES: OB(C1C=CN=C(C=1)N)O

Computed Properties

  • Exact Mass: 138.06000
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 112
  • Topological Polar Surface Area: 79.4

Experimental Properties

  • PSA: 79.37000
  • LogP: -1.07520

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(2-Aminopyridin-4-yl)boronic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Bis(dibenzylideneacetone)palladium ,  X-Phos Solvents: 1,4-Dioxane ;  110 °C
Reference
Syntheses of novel 2,3-diaryl-substituted 5-cyano-4-azaindoles exhibiting c-Met inhibition activity
Koolman, Hannes; Heinrich, Timo; Boettcher, Henning; Rautenberg, Wilfried; Reggelin, Michael, Bioorganic & Medicinal Chemistry Letters, 2009, 19(7), 1879-1882

(2-Aminopyridin-4-yl)boronic acid Raw materials

(2-Aminopyridin-4-yl)boronic acid Preparation Products

(2-Aminopyridin-4-yl)boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:903513-62-2)(2-Aminopyridin-4-yl)boronic acid
Order Number:A850690
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:32
Price ($):512.0
Email:sales@amadischem.com

Additional information on (2-Aminopyridin-4-yl)boronic acid

(2-Aminopyridin-4-yl)boronic acid (CAS No. 903513-62-2): An Overview of a Versatile Compound in Medicinal Chemistry

(2-Aminopyridin-4-yl)boronic acid (CAS No. 903513-62-2) is a significant compound in the field of medicinal chemistry, particularly in the development of novel drugs and therapeutic agents. This boronic acid derivative, characterized by its unique structural features, has garnered considerable attention due to its potential applications in various biological and pharmaceutical contexts. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving (2-Aminopyridin-4-yl)boronic acid.

The chemical structure of (2-Aminopyridin-4-yl)boronic acid consists of a pyridine ring with an amino group at the 2-position and a boronic acid moiety at the 4-position. This arrangement provides the compound with several key properties that make it valuable in medicinal chemistry. The pyridine ring is known for its aromaticity and electron-withdrawing effects, while the boronic acid group can form stable complexes with various functional groups, making it an excellent candidate for bioconjugation and drug delivery applications.

One of the primary applications of (2-Aminopyridin-4-yl)boronic acid is in the synthesis of boronate esters, which are widely used in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The versatility of (2-Aminopyridin-4-yl)boronic acid in these reactions has led to its use in the synthesis of a wide range of biologically active molecules, including anticancer agents, anti-inflammatory drugs, and antiviral compounds.

Recent research has also explored the potential of (2-Aminopyridin-4-yl)boronic acid as a scaffold for developing new therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of (2-Aminopyridin-4-yl)boronic acid-based inhibitors targeting protein-protein interactions (PPIs). These inhibitors showed promising activity against specific PPIs involved in cancer progression, suggesting their potential as lead compounds for drug development.

In addition to its role in drug discovery, (2-Aminopyridin-4-yl)boronic acid has been investigated for its use in diagnostic imaging. Boron-containing compounds have been studied for their potential as contrast agents in magnetic resonance imaging (MRI). The unique electronic properties of boron atoms can enhance the relaxation times of water protons, leading to improved image contrast. A recent study demonstrated that (2-Aminopyridin-4-yl)boronic acid-based MRI contrast agents exhibited enhanced sensitivity and specificity compared to traditional gadolinium-based agents.

The synthetic accessibility of (2-Aminopyridin-4-yl)boronic acid is another factor contributing to its widespread use. Several efficient synthetic routes have been developed to prepare this compound, including metal-catalyzed reactions and direct functionalization methods. One notable approach involves the palladium-catalyzed coupling of 4-bromo-2-pyridineamine with bis(pinacolato)diboron, followed by hydrolysis to yield the desired boronic acid. This method provides high yields and excellent purity, making it suitable for large-scale production.

The stability and solubility properties of (2-Aminopyridin-4-yl)boronic acid are also important considerations for its practical applications. The compound is generally stable under mild conditions but can undergo degradation under acidic or basic environments. To enhance its stability and solubility, various derivatization strategies have been employed, such as esterification or complexation with metal ions. These modifications can improve the compound's pharmacokinetic properties and facilitate its use in biological systems.

In conclusion, (2-Aminopyridin-4-yl)boronic acid (CAS No. 903513-62-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and properties make it an attractive scaffold for developing novel drugs and diagnostic agents. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in the field.

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Amadis Chemical Company Limited
(CAS:903513-62-2)(2-Aminopyridin-4-yl)boronic acid
A850690
Purity:99%
Quantity:5g
Price ($):512.0
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